molecular formula C15H10O3S B1175792 2-Hydroxy-3-phenylsulfanylchromen-4-one

2-Hydroxy-3-phenylsulfanylchromen-4-one

Cat. No.: B1175792
M. Wt: 270.302
InChI Key: ZTMBRCRTMABELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-phenylsulfanylchromen-4-one is a chromone derivative characterized by a hydroxy group at position 2 and a phenylsulfanyl substituent at position 3 of the chromen-4-one scaffold.

Properties

Molecular Formula

C15H10O3S

Molecular Weight

270.302

IUPAC Name

4-hydroxy-3-phenylsulfanylchromen-2-one

InChI

InChI=1S/C15H10O3S/c16-13-11-8-4-5-9-12(11)18-15(17)14(13)19-10-6-2-1-3-7-10/h1-9,16H

InChI Key

ZTMBRCRTMABELR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of chromones are highly dependent on substituent positions and functional groups. Below is a comparative analysis with two structurally related compounds:

Compound A : 2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one
  • Substituents : Hydroxy at position 3, 4-fluorophenyl at position 2.
  • Synthesis: Prepared via reaction of substituted chromenone precursors with propargyl bromide in DMF using K₂CO₃ as a base .
  • Hydroxy at position 3 (vs. position 2 in the target compound) alters hydrogen-bonding capacity and acidity.
Compound B : 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
  • Substituents : Trifluoromethyl at position 2, 4-methoxyphenyl at position 3, hydroxy at position 5.
  • Properties : Molecular weight 336.26, purity ≥95% (commercial grade) .
  • Key Differences :
    • Trifluoromethyl groups confer metabolic stability and electron-withdrawing effects, contrasting with the electron-rich phenylsulfanyl group.
    • Methoxy substituents on the phenyl ring increase solubility in polar solvents compared to sulfur-containing analogs.

Challenges and Opportunities

  • Target Compound : The phenylsulfanyl group may pose synthetic challenges due to sulfur’s reactivity, requiring optimized conditions for stability.

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